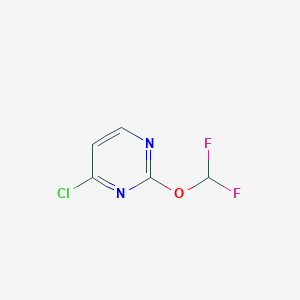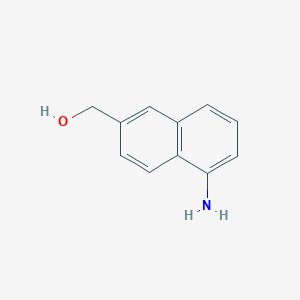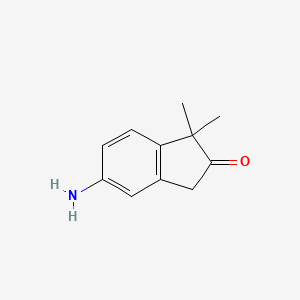
(Z)-N-hydroxy-4-methoxybenzimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-hydroxy-4-methoxybenzimidoyl cyanide is an organic compound characterized by the presence of a benzimidazole ring substituted with a hydroxy group, a methoxy group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products:
Oxidation Products: Oxides and quinones.
Reduction Products: Amines and reduced benzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, while the cyanide group can participate in nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-hydroxybenzimidazole: Lacks the methoxy and cyanide groups, leading to different reactivity and applications.
4-methoxybenzimidazole:
Benzimidazole: The parent compound, which lacks all the substituents present in (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential applications not found in the similar compounds listed above. The presence of the hydroxy, methoxy, and cyanide groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,1H3/b11-9- |
InChI Key |
OBBCKURUVDIXIC-LUAWRHEFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\O)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)
![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)


![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)






![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)

